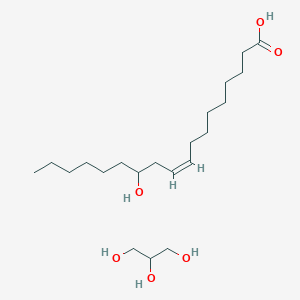![molecular formula C57H106O6 B1241846 TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6], also known as tag(16:1/18:1/20:0) or tag(20:0/18:1/16:1), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. Thus, TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is considered to be a triradylglycerol lipid molecule. TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is primarily located in the membrane (predicted from logP) and adiposome. TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] exists in all eukaryotes, ranging from yeast to humans. In humans, TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(20:0/18:1(9Z)/16:1(9Z)) pathway.
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] is a triglyceride.
Aplicaciones Científicas De Investigación
Understanding Triacylglycerols in Health
Triacylglycerols (TGs), such as TG(16:1(9Z)/18:1(9Z)/20:0)[iso6], play a crucial role in various health-related aspects. Guan et al. (2017) highlight the significance of comprehensively analyzing TGs to understand their functions in diseases like cardiovascular and liver diseases. Their study used ultra-performance liquid chromatography coupled with mass spectrometry to analyze TGs in various tissues, emphasizing the importance of precise analysis of individual TGs with specific fatty acid chain compositions (Guan et al., 2017).
Dietary Importance of TG Structure
The structure of TGs in human nutrition, particularly in infant nutrition, is crucial. Innis (2011) discusses how the structure of TGs in human milk, with specific fatty acid positioning, combines with digestive lipases for efficient digestion and absorption. This research underscores the dietary importance of TG structures for optimal nutrient absorption in infants (Innis, 2011).
Advancements in TG Analysis Techniques
Advancements in analytical techniques have allowed for a more detailed understanding of TGs. Abdelrahman and Abdelaleem (2016) developed sensitive and precise methods for determining components like isopropamide iodide and trifluoperazine hydrochloride, showcasing the evolution of techniques in TG analysis (Abdelrahman & Abdelaleem, 2016).
TGs in Material Sciences and Engineering
TGs also find applications in material sciences and engineering. For instance, Hua and Minnich (2014) explored the use of transient grating (TG) spectroscopy for measuring mean-free-path spectra in the study of heat conduction in solids. This demonstrates the diverse applications of TG beyond biological systems (Hua & Minnich, 2014).
Propiedades
Nombre del producto |
TG(16:1(9Z)/18:1(9Z)/20:0)[iso6] |
|---|---|
Fórmula molecular |
C57H106O6 |
Peso molecular |
887.4 g/mol |
Nombre IUPAC |
[(2S)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate |
InChI |
InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h21,24,26,29,54H,4-20,22-23,25,27-28,30-53H2,1-3H3/b24-21-,29-26-/t54-/m1/s1 |
Clave InChI |
INYBBHQUSIBINH-OMJPTUBSSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8S,9S,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1241764.png)
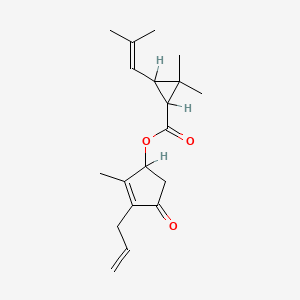

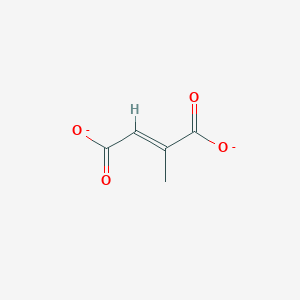
![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)
![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)
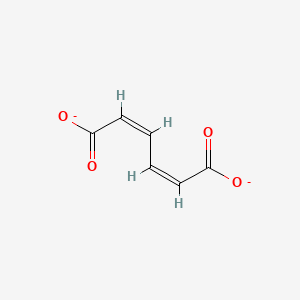

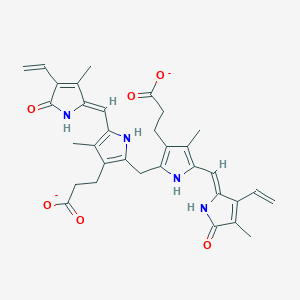
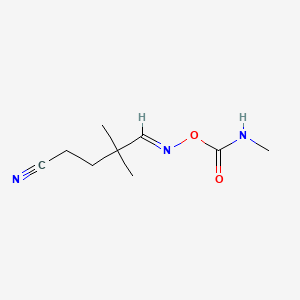
![3-(3,4-Dihydroxyphenyl)-8H-thieno[2,3-b]pyrrolidine-8-one](/img/structure/B1241788.png)
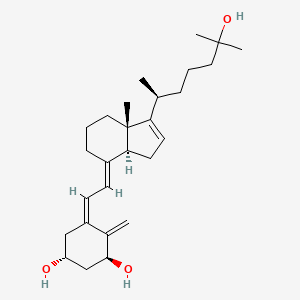
![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)
